molecular formula C5H10ClF2N B6200490 (1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2694745-17-8

(1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No. B6200490
CAS RN: 2694745-17-8
M. Wt: 157.6
InChI Key:
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Description

(1R,3R)-3-(Difluoromethyl)cyclobutan-1-amine hydrochloride (DFMCA-HCl) is a synthetic organic compound that is used in scientific research and laboratory experiments. It is a derivative of cyclobutan-1-amine, a cyclic amine, and is composed of a difluoromethyl group attached to the cyclobutan-1-amine ring. DFMCA-HCl is a colorless, odorless, and water soluble solid that is used in a variety of applications, including as a reagent for organic reactions, a catalyst for hydrogenation reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

(1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride is a versatile reagent and ligand that can be used in a variety of applications. As a reagent, it can be used in a variety of organic reactions, including nucleophilic substitution, elimination, and addition reactions. As a ligand, it can be used to coordinate metal ions in coordination chemistry. The coordination of metal ions by (1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride can lead to the formation of new compounds with potential therapeutic applications.
Biochemical and Physiological Effects
(1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride is a synthetic organic compound and is not known to have any biochemical or physiological effects. It is not known to be toxic and is not expected to produce any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

(1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a colorless, odorless, and water-soluble solid that is easy to handle and store. It is also a versatile reagent and ligand that can be used in a variety of organic reactions and coordination chemistry. The main limitation for use in laboratory experiments is that it is a synthetic organic compound and is not known to have any biochemical or physiological effects.

Future Directions

(1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride has potential applications in the synthesis of new compounds with potential therapeutic applications. It can also be used in the synthesis of pharmaceuticals and other organic compounds. Additionally, (1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride can be used in the development of new materials for use in a variety of applications, including catalysis, sensing, and energy storage. It can also be used in the development of new catalysts for organic reactions. Finally, (1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride can be used in the development of new ligands for coordination chemistry.

Synthesis Methods

(1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride can be synthesized from the reaction of difluoromethylmagnesium chloride and cyclobutan-1-amine. The reaction of difluoromethylmagnesium chloride and cyclobutan-1-amine is carried out in an inert atmosphere and in the presence of a base such as pyridine or triethylamine. The reaction is highly exothermic and the resulting product is a colorless, odorless, and water-soluble solid.

Scientific Research Applications

(1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride is widely used in scientific research and laboratory experiments. It is used as a reagent for organic reactions, a catalyst for hydrogenation reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals and other organic compounds. (1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride has also been used in the synthesis of new compounds with potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride involves the conversion of a cyclobutanone derivative to the desired amine through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Difluoromethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Cyclobutanone is reacted with difluoromethylamine in the presence of sodium borohydride to yield the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the hydrochloride salt.", "The hydrochloride salt is then treated with sodium hydroxide to liberate the amine.", "The amine is extracted with diethyl ether and washed with water.", "The diethyl ether layer is then dried and evaporated to yield the desired (1r,3r)-3-(difluoromethyl)cyclobutan-1-amine hydrochloride." ] }

CAS RN

2694745-17-8

Molecular Formula

C5H10ClF2N

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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